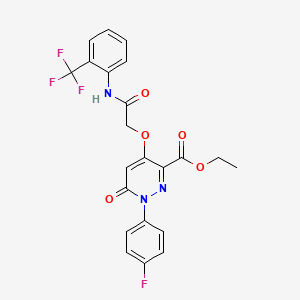

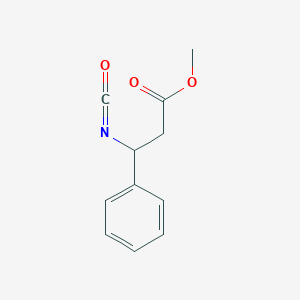

![molecular formula C19H22FN7O3 B2861680 2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 847409-54-5](/img/structure/B2861680.png)

2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of piperazine derivatives, which are a part of this compound, has been discussed in several studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis .Scientific Research Applications

Anticonvulsant Activity

Research into similar compounds has shown potential in treating epilepsy and seizure disorders. One study highlighted the synthesis and evaluation of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, which exhibited anticonvulsant activity in animal models. This suggests that structurally related compounds might possess similar neurological benefits (Obniska et al., 2015).

Antimicrobial and Anticancer Activities

Compounds with a similar chemical backbone have been synthesized and tested for their antimicrobial and anticancer properties. For instance, a series of acetamide derivatives showed significant activity against various cancer cell lines and microbial strains, hinting at the broad therapeutic potential of such compounds (Mehta et al., 2019).

Antibacterial and Antifungal Effects

The synthesis of novel compounds with specific structural features has led to the discovery of entities with potent antibacterial and antifungal activities. This includes derivatives that have shown to be effective against resistant strains of bacteria and fungi, suggesting a potential application of similar compounds in treating infectious diseases (Varshney et al., 2009).

Acetylcholinesterase Inhibition

Research into compounds with piperazine elements has identified potential in treating neurodegenerative diseases like Alzheimer's through acetylcholinesterase inhibition. This enzyme inhibition is crucial for managing symptoms and slowing the progression of neurodegenerative disorders (Yurttaş et al., 2013).

Antiproliferative and VEGFR-2-TK Inhibition

Investigations into quinolin-2(1H)-one derivatives have shown significant antiproliferative activity, specifically through the inhibition of VEGFR-2 tyrosine kinase. This mechanism is crucial for cancer treatment as it targets the vascular endothelial growth factor receptor, inhibiting tumor growth and angiogenesis (Hassan et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the substrate binding site, altering the transporter’s function .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways, leading to downstream effects such as the disruption of nucleotide synthesis and adenosine function .

Result of Action

The primary result of the compound’s action is the inhibition of ENTs, leading to a decrease in the transport of nucleosides and nucleoside analogues . This can disrupt nucleotide synthesis and adenosine function, potentially affecting cellular processes that rely on these molecules .

Safety and Hazards

properties

IUPAC Name |

2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAADLIUQZXRFFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

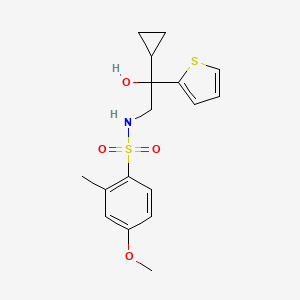

![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)

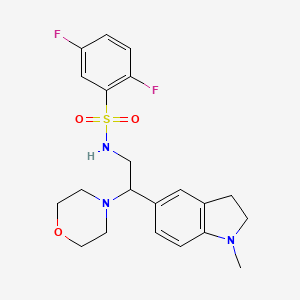

![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)

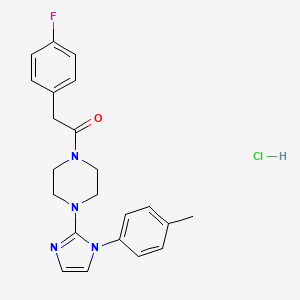

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)

![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)